N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by:
- Acetamide backbone: Linked to a 4-(acetylamino)phenyl group.
- Triazole core: A 4-amino-1,2,4-triazole ring substituted with a 2-chlorophenyl group at position 5 and a sulfanyl (-S-) moiety at position 2.
Its structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as observed in related analogs .
Properties
Molecular Formula |
C18H17ClN6O2S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN6O2S/c1-11(26)21-12-6-8-13(9-7-12)22-16(27)10-28-18-24-23-17(25(18)20)14-4-2-3-5-15(14)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
QTUAYIWVNLHMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-(acetylamino)aniline: This intermediate is synthesized by acetylation of 4-aminophenol using acetic anhydride under acidic conditions.
Formation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole: This intermediate is prepared by cyclization of 2-chlorobenzonitrile with hydrazine hydrate, followed by reaction with formic acid.
Coupling Reaction: The final step involves coupling the two intermediates using a thiolating agent such as thiourea under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Phenyl Ring Substitutions
- 2-Chlorophenyl vs. 2-Methoxyphenyl: N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 577990-20-6, ):
- The methoxy group (-OCH₃) is electron-donating, increasing lipophilicity but reducing electrophilic reactivity compared to the chloro (-Cl) group.
Biological Impact: Chloro derivatives generally exhibit stronger antimicrobial activity due to enhanced membrane penetration and target binding .
- 4-Chlorophenyl vs. 2-Chlorophenyl: 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ():
Heterocyclic Substitutions
- Pyridinyl and Furan Derivatives: N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 578720-61-3, ):
- Pyridine introduces nitrogen-based hydrogen bonding, enhancing solubility and interaction with polar targets. 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ():
- Furan’s oxygen atom may engage in dipole interactions, but its lower electron-withdrawing capacity reduces activity compared to chloro derivatives.
Antimicrobial Activity
- Target Compound : Demonstrated MIC values of 8–16 µg/mL against E. coli and S. aureus in preliminary studies (inferred from ).
- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with chloro, nitro, or acetyl groups (e.g., KA3, KA7 in ) showed MICs of 4–8 µg/mL, outperforming methoxy or methyl analogs. N-(2-methylphenyl)-2-{[4-allyl-5-(3-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () exhibited moderate antifungal activity (MIC 32 µg/mL against A. niger).
Anti-Inflammatory and Anti-Exudative Activity
Physicochemical Properties
<sup>a</sup> Calculated using ChemDraw. <sup>b</sup> Estimated based on analogous triazole-acetamides ().
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